3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, dimethyl ester
Description
The compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, dimethyl ester is a 1,4-dihydropyridine (DHP) derivative characterized by:
- A 1,4-dihydropyridine core with methyl groups at positions 2 and 6.
- Dimethyl ester groups at positions 3 and 5.
- A 5-nitro-2-furanyl substituent at position 4.
This structure places it within the broader class of DHP-based pharmaceuticals, which are widely studied for cardiovascular applications, particularly as calcium channel blockers (CCBs) . However, the nitro-furanyl substituent distinguishes it from well-known analogs like nifedipine (2-nitrophenyl substituent) and others.
Properties
CAS No. |
55315-50-9 |
|---|---|
Molecular Formula |
C15H16N2O7 |
Molecular Weight |
336.30 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-(5-nitrofuran-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H16N2O7/c1-7-11(14(18)22-3)13(9-5-6-10(24-9)17(20)21)12(8(2)16-7)15(19)23-4/h5-6,13,16H,1-4H3 |
InChI Key |
PORVRFWSTDKDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Dihydropyridine Synthesis
Core Reaction Mechanism
The Hantzsch reaction remains the most widely adopted method for constructing the 1,4-dihydropyridine (DHP) core. This one-pot, multicomponent condensation involves:
- 5-Nitrofuran-2-carbaldehyde (1 mmol) as the aromatic aldehyde component
- Methyl acetoacetate (2 mmol) as the β-ketoester
- Ammonium acetate (1 mmol) as the nitrogen source
The reaction proceeds via enamine formation, followed by cyclization to yield the DHP ring. A Fe-Cu/ZSM-5 nanocatalyst (3 wt%) in aqueous medium under ultrasonic irradiation (20% power, 5–8 min) achieves 95% yield.
Esterification of Pyridinedicarboxylic Acid Derivatives
Two-Step Approach
Step 1: Synthesis of 3,5-Pyridinedicarboxylic Acid
The diacid precursor is prepared via oxidation of 4-(5-nitro-2-furanyl)-1,4-dihydropyridine derivatives using KMnO₄ in acidic medium, though detailed protocols require extrapolation from analogous systems.
Step 2: Fischer Esterification
The diacid undergoes esterification with methanol (20:1 molar ratio) catalyzed by concentrated H₂SO₄ (5% v/v) under reflux (12 h, 70°C).
Reaction Equation :
$$
\text{C}{15}\text{H}{12}\text{N}2\text{O}7 + 2\text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{C}{17}\text{H}{16}\text{N}2\text{O}7 + 2\text{H}2\text{O}
$$
Hybrid Approaches Combining Hantzsch and Post-Modification
Nitro Group Introduction
While most syntheses incorporate pre-formed 5-nitrofuran-2-carbaldehyde, late-stage nitration strategies are emerging:
- Electrophilic nitration of 4-(furan-2-yl)-DHP derivatives using HNO₃/AcOH at 0°C
- Microwave-assisted nitration with Cu(NO₃)₂ in Ac₂O (30 min, 150 W)
Challenges :
Enantioselective Synthesis Considerations
Though the target compound lacks chiral centers, methodologies from related systems suggest potential for optical resolution:
Chiral Auxiliary-Mediated Synthesis
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Hantzsch (Sonication) | 95 | 8 min | Excellent | E-factor: 0.3 |
| Fischer Esterification | 82 | 12 h | Moderate | E-factor: 2.1 |
| Hybrid Nitration | 60 | 6 h | Poor | E-factor: 4.7 |
Key Findings :
Industrial-Scale Considerations
Catalyst Recovery
Fe-Cu/ZSM-5 nanocatalysts demonstrate robust recyclability:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids using strong acids or bases.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids (such as hydrochloric acid), and bases (such as sodium hydroxide). Major products formed from these reactions include amines, carboxylic acids, and substituted pyridine derivatives .
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, dimethyl ester is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity and protein-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The pathways involved in its mechanism of action include redox reactions and nucleophilic substitution reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on structural similarity to nifedipine.
Structural Variations and Implications
4-Position Substituent: Nitroaromatic Groups: Nifedipine (2-nitrophenyl) and the target compound (5-nitro-2-furanyl) share nitro groups, which are critical for calcium channel blocking activity by enhancing electron-withdrawing effects . Alkyl and Mixed Substituents: Compounds with alkyl chains (e.g., propyl in ) or mixed esters (e.g., benzyl/methyl in ) show reduced CCB efficacy, emphasizing the importance of nitroaromatic groups .
Ester Groups: Dimethyl esters (target compound, nifedipine) are common for balancing lipophilicity and hydrolysis rates.
Physicochemical Properties
- Solubility: Nifedipine is practically insoluble in water but moderately soluble in ethanol . The target compound’s nitro-furanyl group may further reduce water solubility due to increased hydrophobicity.
- Stability : Nitro groups in DHPs are prone to photodegradation; nifedipine forms nitroso derivatives under light exposure . The furanyl group in the target compound may introduce additional stability challenges.
Pharmacological and Regulatory Insights
- Nifedipine : A prototypical DHP CCB with well-documented efficacy in hypertension and angina . Its nitro group is essential for binding to L-type calcium channels.
- The furan ring may influence tissue selectivity or metabolism.
- Regulatory Status : Nifedipine is listed in pharmacopeias (e.g., Brazilian Pharmacopoeia ) but faces restrictions due to stability issues . The target compound’s regulatory status remains unclassified.
Biological Activity
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(5-nitro-2-furanyl)-, dimethyl ester (commonly referred to as "dimethyl 3,5-pyridinedicarboxylate") is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23N2O4
- Molecular Weight : 329.396 g/mol
- CAS Number : 1165-06-6
- Structure : The compound features a pyridine ring with two carboxylate groups and a nitrofuran substituent, which may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridine derivatives can inhibit the growth of various bacteria and fungi. The presence of the nitrofuran moiety in this compound may enhance its antimicrobial efficacy by disrupting microbial DNA synthesis.
Anti-inflammatory Effects
Pyridine derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory cytokine production. This could be particularly relevant in treating conditions characterized by chronic inflammation.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | A study demonstrated that similar pyridine compounds showed inhibition zones against Staphylococcus aureus and Escherichia coli. The IC50 values indicated effective concentrations for antimicrobial action. |
| Cancer Cell Line Studies | In vitro studies on related compounds revealed that they could reduce cell viability in various cancer lines, suggesting potential for further development in cancer therapeutics. |
| Inflammation Modulation | Research indicated that pyridine derivatives could downregulate pro-inflammatory cytokines in macrophage models, highlighting their potential use in inflammatory diseases. |
The biological activity of 3,5-Pyridinedicarboxylic acid dimethyl ester may be attributed to several mechanisms:
- DNA Intercalation : The nitrofuran group may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Cytokine Modulation : The compound might modulate signaling pathways that regulate inflammation and immune responses.
Q & A
Basic: What established synthetic methodologies are used to prepare this dihydropyridine derivative?
Answer:
The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, involving a multicomponent reaction of an aldehyde (e.g., 5-nitro-2-furaldehyde), a β-ketoester (e.g., dimethyl acetylenedicarboxylate), and ammonium acetate. Key steps include:
- Cyclocondensation : Under reflux in ethanol or methanol, forming the 1,4-dihydropyridine ring .
- Substituent Optimization : The 5-nitro-2-furanyl group is introduced via the aldehyde component, requiring precise stoichiometry to avoid side reactions .
- Purification : Column chromatography or recrystallization is used, with characterization via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy : H NMR confirms the presence of the 1,4-dihydropyridine ring (NH proton at δ ~5.5 ppm) and methyl ester groups (δ ~3.6 ppm). C NMR identifies carbonyl carbons (δ ~165-170 ppm) .
- X-ray Crystallography : Resolves conformational ambiguities, such as the boat/chair conformation of the dihydropyridine ring and nitro-furanyl orientation .
- IR Spectroscopy : Validates ester carbonyl stretches (~1700 cm) and nitro group vibrations (~1520 cm) .
Advanced: How can researchers resolve discrepancies in spectroscopic data during synthesis?
Answer:
- Cross-Validation : Combine X-ray crystallography (for absolute configuration) with computational methods (DFT calculations) to reconcile NMR/IR data .
- Dynamic NMR Studies : Investigate rotational barriers of ester groups or ring puckering if signal splitting occurs .
- Isotopic Labeling : Use N-labeled ammonium acetate to trace nitrogen incorporation in the dihydropyridine ring .
Advanced: What is the electronic and biological impact of the 5-nitro-2-furanyl substituent?
Answer:
- Electronic Effects : The nitro group enhances electrophilicity at C4, influencing redox properties and stability. The furan ring’s electron-rich nature may facilitate π-π stacking in biological targets .
- Biological Activity : Compared to nitrophenyl analogs (e.g., nifedipine), the nitro-furanyl group may alter calcium channel binding affinity due to steric and electronic differences. In vitro assays (e.g., patch-clamp electrophysiology) are recommended to assess activity .
Advanced: What stability considerations are critical for handling this compound?
Answer:
- Light Sensitivity : Protect from UV light to prevent nitro group degradation; store in amber vials at –20°C .
- Moisture Control : Anhydrous conditions prevent ester hydrolysis; use molecular sieves in storage .
- Decomposition Monitoring : Track via HPLC for byproducts (e.g., oxidized pyridine derivatives) .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Calcium Flux Assays : Use fluorometric dyes (e.g., Fluo-4) in vascular smooth muscle cells to assess calcium channel blockade .
- CYP450 Inhibition Screening : Evaluate metabolic stability using human liver microsomes, as nitro groups often interact with cytochrome P450 enzymes .
Advanced: How do structural modifications at the 4-position affect pharmacokinetics?
Answer:
- Ester Chain Variation : Longer alkyl esters (e.g., diethyl vs. dimethyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- Nitro Group Reduction : Converting the nitro to an amine (via catalytic hydrogenation) may improve metabolic stability but alter target specificity .
- Furan Replacement : Substituting furanyl with thiophene or phenyl groups modulates binding kinetics; use molecular docking to predict affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
